molecular formula C8H10O2 B043209 2-Methoxybenzyl alcohol CAS No. 612-16-8

2-Methoxybenzyl alcohol

Cat. No.: B043209
CAS No.: 612-16-8
M. Wt: 138.16 g/mol
InChI Key: WYLYBQSHRJMURN-UHFFFAOYSA-N
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Description

2-Methoxybenzyl alcohol, also known as o-anisyl alcohol, is a versatile aromatic building block of significant interest in organic synthesis and chemical research. This compound features both a benzyl alcohol and an ortho-methoxy group, which collectively influence its reactivity and electronic properties, making it a valuable precursor for constructing more complex molecular architectures. Its primary research applications include its use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where it can be readily oxidized to o-anisaldehyde or utilized in protective group chemistry. The ortho-substitution pattern imparts unique steric and electronic effects that can be exploited in ligand design for catalysis and in the development of flavor and fragrance components, mimicking notes found naturally. Furthermore, its properties are studied in materials science for the development of polymers and specialty solvents. Researchers value this compound for its well-defined structure and reliability in multi-step synthetic sequences, facilitating the exploration of new chemical spaces and biological pathways. For Research Use Only. Not for diagnostic, therapeutic, or any human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)methanol
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InChI

InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
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InChI Key

WYLYBQSHRJMURN-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1CO
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID4060606
Record name Benzenemethanol, 2-methoxy-
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Molecular Weight

138.16 g/mol
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Physical Description

Clear orange to light orange-brown liquid; [Acros Organics MSDS]
Record name 2-Methoxybenzyl alcohol
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Vapor Pressure

0.00429 [mmHg]
Record name 2-Methoxybenzyl alcohol
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CAS No.

612-16-8, 1331-81-3
Record name 2-Methoxybenzyl alcohol
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Record name 2-Methoxybenzyl alcohol
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Record name 2-methoxybenzyl alcohol
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Record name 2-METHOXYBENZYL ALCOHOL
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Synthetic Methodologies for 2 Methoxybenzyl Alcohol and Its Derivatives

Classical and Established Synthetic Routes

Traditional chemical synthesis provides reliable and well-documented methods for producing 2-Methoxybenzyl alcohol.

Reduction of Methyl 2-Methoxybenzoate (B1232891) via LiAlH₄

A prominent method for synthesizing this compound is the reduction of methyl 2-methoxybenzoate using lithium aluminum hydride (LiAlH₄). researchgate.net This powerful reducing agent effectively converts the ester functional group into a primary alcohol. libretexts.orgmasterorganicchemistry.com The reaction typically involves the addition of a hydride anion (H⁻) from LiAlH₄ to the carbonyl carbon of the ester. libretexts.org An aldehyde is formed as an intermediate, but it is immediately further reduced to the alcohol because it is more reactive than the starting ester. masterorganicchemistry.com

In a typical procedure, methyl 2-methoxybenzoate is treated with LiAlH₄ in a dry solvent like tetrahydrofuran (B95107) (THF). researchgate.net Following the reduction, a careful workup with water is necessary to hydrolyze the resulting alkoxide salts and isolate the alcohol product. libretexts.org One documented synthesis reported a yield of 67% for this compound using this method. researchgate.net

Table 1: LiAlH₄ Reduction of Methyl 2-Methoxybenzoate

Reactant Reagent Solvent Product Reported Yield

Oxidation of Methoxy (B1213986) Toluene with Transition Metal Salts

The oxidation of 2-methoxytoluene using transition metal salts presents another classical route to this compound, often alongside the corresponding aldehyde, 2-methoxybenzaldehyde (B41997). journals.co.zagoogle.com Various transition metal catalysts, such as those based on cobalt and cerium, have been investigated for this transformation. journals.co.zaresearchgate.net

For instance, the oxidation of p-methoxytoluene has been achieved using cobalt(II) acetate-bromide catalysts in acetic acid, yielding p-methoxybenzaldehyde as the major product, along with p-methoxybenzyl alcohol and its acetate (B1210297) derivative. journals.co.za Similarly, the electrochemical oxidation of p-methoxytoluene using ceric methanesulphonate as a mediator has been studied, demonstrating the conversion to p-methoxybenzaldehyde. researchgate.net While these examples focus on the para-isomer, the underlying principles of side-chain oxidation of methoxytoluenes are applicable to the ortho-isomer as well. The reaction conditions, including the choice of metal salt, solvent, and temperature, can be tuned to influence the product distribution between the alcohol and the aldehyde. journals.co.zagoogle.com

Enzymatic Synthesis Approaches

In recent years, enzymatic methods have gained traction as "green chemistry" alternatives for synthesizing this compound and its derivatives, offering high selectivity and milder reaction conditions. mdpi.comsciforum.net

Transesterification with Vinyl Acetate for Ester Derivatives

Enzymatic transesterification is a widely used method for producing esters of this compound. mdpi.comresearchgate.net This process typically employs a lipase (B570770), such as Candida antarctica lipase B (CALB), as a biocatalyst and an acyl donor like vinyl acetate. mdpi.comsciforum.net The reaction involves the transfer of an acetyl group from vinyl acetate to the hydroxyl group of this compound, resulting in the formation of 2-methoxybenzyl acetate. mdpi.com

The use of vinyl acetate is advantageous because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the formation of the ester product and leading to high conversion yields. mdpi.comresearchgate.net Studies on the enzymatic transesterification of various benzyl (B1604629) alcohol derivatives have shown that the conversion yields are dependent on the structure of the alcohol. mdpi.comresearchgate.net For example, in one study, the enzymatic synthesis of 4-methoxybenzyl acetate from 4-methoxybenzyl alcohol (an isomer of this compound) using CALB and vinyl acetate in isooctane (B107328) resulted in a conversion yield exceeding 50%. mdpi.com

Table 2: Enzymatic Transesterification of Methoxybenzyl Alcohol Derivatives

Substrate Enzyme Acyl Donor Solvent Product Conversion Yield

Enzyme-Based Processes as "Green Chemistry" Alternatives

Enzyme-based processes for the synthesis of this compound and its derivatives are considered a "green" alternative to traditional chemical methods. mdpi.comsciforum.net This is due to several factors, including the use of biodegradable catalysts (enzymes), milder reaction conditions (lower temperatures and pressures), and often higher selectivity, which reduces the formation of byproducts and simplifies purification processes. mdpi.com

Enzymatic reactions can often be carried out in more environmentally benign solvents, or in some cases, even in solvent-free systems. dss.go.th The high specificity of enzymes can also be advantageous when dealing with complex molecules, as it can prevent unwanted side reactions on other functional groups. mdpi.com The principles of green chemistry, such as waste prevention and the use of renewable feedstocks, are well-aligned with the goals of enzymatic synthesis. sci-hub.se

Advanced and Novel Synthetic Strategies

Research continues to explore innovative and more efficient methods for the synthesis of this compound and related compounds. One such advanced strategy involves a domino reaction of 2-methoxytoluene with nitriles to produce 2-arylindoles. While the final product is not this compound itself, this method highlights the novel reactivity of the 2-methoxytoluene starting material. The process involves a base-promoted deprotonation of the benzylic C-H bond of 2-methoxytoluene, followed by the addition of the resulting anion to a benzonitrile. A subsequent intramolecular nucleophilic aromatic substitution (SNAr) displaces the methoxy group to form the indole (B1671886) ring. nsf.gov This transition-metal-free approach provides a sustainable route to valuable heterocyclic compounds from readily available starting materials. nsf.gov

Further research into novel catalytic systems, including the use of earth-abundant metals and photocatalysis, may lead to even more efficient and sustainable synthetic routes for this compound and its derivatives in the future. researchgate.netresearchgate.net

Synthesis of Titanium and Aluminum Complexes of 2-Methoxybenzyl Alcoholate

The synthesis of titanium and aluminum complexes utilizing 2-methoxybenzyl alcoholate has been a subject of study, particularly in the context of creating precursors for polymerization processes. acs.orgresearchgate.net The reaction of this compound with organoaluminum compounds, such as R2AlX (where R can be an ethyl group and X a chloride, for instance), in a solvent like diethyl ether at reduced temperatures, yields dimeric aluminum complexes. researchgate.net For example, the reaction with Et2AlCl results in the formation of [(2-MeOC6H4CH2-μ-O)AlEtCl]2. researchgate.net Similarly, using iBu3Al with 2,4-di-tert-butylphenol (B135424) produces a four-coordinated aluminum compound, [(μ-2,4-tBu2-C6H4O)Al(iBu)2]2, which exhibits a planar Al2O2 core in its solid-state structure. researchgate.net These aluminum alkoxides have demonstrated utility as initiators in the ring-opening polymerization of ε-caprolactone, leading to polyesters with controlled molecular weight distributions. researchgate.net

In related research, titanium and aluminum complexes of 2-methoxybenzyl alcoholate have been synthesized and characterized for their application in base-catalyzed twin polymerization. researchgate.netaminer.orgtu-chemnitz.de Twin polymerization is a method for producing inorganic-organic hybrid materials. researchgate.net The process involves the use of twin monomers, which upon polymerization, form interpenetrating phases of organic and inorganic materials. researchgate.netresearchgate.net

Pseudodearomatized PN3P*Ni–H Complexes in Catalytic Reactions

Pseudodearomatized PN3PNi–H complexes have emerged as notable catalysts in a variety of chemical transformations. These nickel pincer complexes, characterized by a metal-ligand cooperation involving the pyridine (B92270) backbone, can activate substrates and facilitate reactions such as the imination of alcohols. acs.orgkaust.edu.sa Specifically, a dearomatized PN3P-nickel hydride pincer complex has been shown to be an effective catalyst for the redox-neutral imination of alcohols with azides. acs.org This reaction provides a sustainable alternative to the classical Staudinger/aza-Wittig reaction. acs.org

The catalytic cycle involves the activation of the alcohol by the nickel complex. For instance, benzyl alcohols, including those with electron-donating or electron-withdrawing groups, react with phenyl azide (B81097) in the presence of the Ni(I) catalyst to produce the corresponding imines in good to excellent yields. acs.org The versatility of this catalytic system is demonstrated by its compatibility with a range of benzyl azides and aliphatic azides. acs.org

Dehydroxymethyl Bromination Reactions

A novel method for the dehydroxymethyl bromination of alkoxybenzyl alcohols has been developed, utilizing a hypervalent iodine reagent in conjunction with lithium bromide. thieme-connect.comthieme-connect.com This reaction allows for the direct conversion of alkoxybenzyl alcohols into aryl bromides. thieme-connect.com The process is conducted at room temperature in a fluorinated alcohol solvent, F3CCH2OH. thieme-connect.comthieme-connect.com

However, the substitution pattern on the benzyl alcohol significantly influences the reaction's outcome. For this compound, the presence of the electron-donating methoxy group leads to direct bromination of the aromatic ring rather than the intended dehydroxymethyl bromination. thieme-connect.com This is attributed to the high electron density of the aromatic ring. thieme-connect.com In contrast, substrates with less electron-rich aromatic rings undergo the desired dehydroxymethyl bromination. thieme-connect.com The regioselectivity of the bromination can be controlled by adjusting the stoichiometry of the reagents, allowing for either monobromination or dibromination. thieme-connect.comthieme-connect.com For instance, the reaction of 4-(benzyloxy)benzyl alcohol can yield a dibrominated product in high yield when three equivalents of the reagents are used. thieme-connect.com

Interactive Data Table: Monobromination of Various Substituted Benzyl Alcohols

EntrySubstrateProductYield (%)
14-Methoxybenzyl alcohol1-Bromo-4-methoxybenzene91
24-(Benzyloxy)benzyl alcohol1-(Benzyloxy)-4-bromobenzene80
34-Methoxy-2-methylbenzyl alcohol1-Bromo-4-methoxy-2-methylbenzene48
43,4-Dimethoxybenzyl alcoholAromatic bromination product-
5This compoundAromatic bromination product-

Data sourced from a study on dehydroxymethyl bromination. thieme-connect.com

Stereoselective and Enantioselective Synthesis

The synthesis of chiral molecules is a significant area of organic chemistry, and this compound can serve as a starting material or intermediate in such processes. biosynth.com Enantioselective synthesis aims to produce a specific enantiomer of a chiral product. Various catalytic systems have been developed to achieve high enantioselectivity in reactions involving derivatives of benzyl alcohol.

For example, the asymmetric addition of allylboron reagents to imines, catalyzed by small organic molecules derived from amino acids like valine, can produce enantiomerically enriched homoallylamides. nih.gov While not directly involving this compound in the provided examples, this methodology is applicable to a wide array of imines, which can be derived from the corresponding aldehydes, obtainable from benzyl alcohols. nih.gov

In another instance, the enantioselective synthesis of dihydroquinolines has been achieved through an aza-Michael/aldol (B89426) cascade reaction. acs.org This reaction utilizes diarylprolinol silyl (B83357) ether catalysts to couple 2-aminobenzaldehydes with cinnamaldehydes, yielding aryl-substituted 1,2-dihydroquinolines with high enantiomeric excess. acs.org

Furthermore, the enantioselective synthesis of propargylic alcohols can be accomplished by the direct addition of terminal alkynes to aldehydes. researchgate.net Catalytic systems involving zinc triflate and chiral ligands like (-)-N-methylephedrine have been employed for this purpose. researchgate.net The resulting chiral propargylic alcohols are valuable intermediates in the synthesis of complex molecules. researchgate.net

Catalytic Systems in this compound Synthesis

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium and are often used for their high activity and selectivity. In the context of this compound, homogeneous catalytic systems have been employed for its synthesis and subsequent reactions.

One notable application is in the Meerwein-Ponndorf-Verley (MPV) reduction of 2-methoxybenzaldehyde to this compound. Zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have been shown to be effective and selective homogeneous catalysts for this transformation. osti.gov In isopropanol (B130326) as a solvent, these catalysts can achieve quantitative conversion to this compound. osti.gov Some of these complexes can further catalyze the etherification of the resulting alcohol at higher temperatures. osti.gov

Additionally, a manganese pincer complex has been utilized for the α-alkylation of ketones with primary alcohols, including this compound. nih.gov This reaction proceeds via a hydrogen borrowing mechanism, where the alcohol is transiently oxidized to an aldehyde, which then reacts with the ketone. nih.gov The reaction of this compound with acetophenone, catalyzed by (iPr-PNP)Mn(H)(CO)2 in the presence of a base, yields the corresponding 1,3-diphenylpropan-1-one derivative in excellent yield. nih.gov

The HCl/dioxane system has been used as a homogeneous catalyst for the conversion of various benzyl alcohols to their corresponding chlorides. acgpubs.org For this compound, this system effectively furnishes 2-methoxybenzyl chloride. acgpubs.org

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants and are advantageous for their ease of separation and recyclability. Several heterogeneous catalytic systems have been explored for reactions involving this compound and its derivatives.

Amberlyst-15, a solid acidic resin, has been used as a recyclable heterogeneous catalyst for the formylation and acetylation of alcohols. tandfonline.comresearchgate.net The formylation of this compound with ethyl formate (B1220265) in the presence of Amberlyst-15 resulted in a 76% yield of the corresponding formate ester. tandfonline.comresearchgate.net

In the realm of oxidation reactions, copper nanoparticles supported in the pores of Y-type zeolite have been shown to catalyze the aerobic oxidation of benzyl alcohols. acs.org However, for this compound, the turnover frequency (TOF) was lower compared to benzyl alcohol, which is attributed to the steric hindrance from the methoxy group preventing the alcohol from efficiently contacting the copper nanoparticles within the zeolite pores. acs.org

Supported bimetallic catalysts, such as AuPd nanoalloys on MgO or TiO2, have been developed for the one-pot synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone. rsc.orgresearchgate.net This tandem reaction involves dehydrogenation, aldol condensation, and hydrogenation steps. rsc.orgresearchgate.net

Furthermore, a polymer monolith-immobilized 4-amino-TEMPO has been used as a recyclable catalyst for the oxidation of various alcohols. mdpi.com In a flow system, the oxidation of this compound using this catalyst achieved a 59% yield of the corresponding aldehyde at a residence time of 4 minutes. mdpi.com

Biocatalysis and Enzyme Engineering

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high selectivity and under mild conditions, offering a sustainable alternative to traditional chemical synthesis. rug.nl The synthesis of this compound and its derivatives has benefited significantly from enzymes like oxidases and lipases.

A prominent enzyme in this field is aryl-alcohol oxidase (AAO), a fungal flavoprotein that oxidizes a wide array of primary benzyl alcohols. nih.gov Its natural function involves supplying hydrogen peroxide for lignin (B12514952) degradation by oxidizing aromatic alcohols. nih.gov The enzyme shows high activity with substrates containing electron-donating groups on the aromatic ring, such as the methoxy group found in methoxybenzyl alcohols. nih.gov

Enzyme engineering, particularly through directed evolution, has been instrumental in tailoring AAOs for industrial needs. By introducing specific mutations, researchers have successfully enhanced properties such as functional expression, stability, and activity towards specific substrates. nih.gov For instance, a novel two-enzymatic, three-step cascade has been developed for the synthesis of vanillin (B372448) from 3-methylanisole (B1663972). mdpi.comresearchgate.net This system employs variants of cytochrome P450 monooxygenase (CYP102A1) to convert the substrate into intermediates like 3-methoxybenzyl alcohol and 4-methylguaiacol, which are then oxidized by vanillyl alcohol oxidase (VAO) to produce vanillin. mdpi.comresearchgate.net In one study, the CYP102A1 variant F87V/A328L demonstrated the highest conversion of 3-methylanisole to 3-methoxybenzyl alcohol (9.1%). mdpi.com

Vanillyl alcohol oxidase (VAO) itself is a key biocatalyst, capable of oxidizing vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) to vanillin. rug.nlresearchgate.net Other enzymes, such as lipases, are used for synthesizing derivatives. For example, Candida antarctica lipase B has been effectively used in the transesterification of various benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, with vinyl acetate to produce the corresponding acetate esters. mdpi.com

The table below summarizes key research findings in the biocatalytic synthesis involving derivatives of this compound.

Enzyme/OrganismSubstrateProduct/IntermediateKey Finding
CYP102A1 (variant F87V/A328L)3-Methylanisole3-Methoxybenzyl alcoholAchieved 9.1% conversion to the alcohol intermediate in an enzymatic cascade. mdpi.com
Vanillyl Alcohol Oxidase (VAO)Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol)VanillinEfficiently catalyzes the oxidation of vanillyl alcohol to vanillin. rug.nlresearchgate.net
Candida antarctica lipase B4-Methoxybenzyl alcohol4-Methoxybenzyl acetateUsed for the synthesis of fragrance esters via transesterification. mdpi.com
Nocardia sp. strain NRRL 56464-O-Benzylvanillic acid4-O-Benzylvanillyl alcoholResting cells convert the acid to the corresponding alcohol without decarboxylation. nih.gov

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. This methodology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating multiple reaction and purification steps into a single, automated process. mdpi.comacs.org

The synthesis and modification of this compound have been successfully adapted to continuous flow systems. A notable example is the selective oxidation of this compound to 2-methoxybenzaldehyde. mdpi.com This transformation was achieved in a continuous flow system using a polymer monolith with an immobilized 4-amino-TEMPO organocatalyst. The system demonstrated good efficiency, achieving a 59% yield of the aldehyde at a residence time of just 4 minutes. mdpi.com This highlights the ability of flow chemistry to facilitate fast and selective oxidations with recyclable catalysts. mdpi.com

Similarly, the oxidation of the isomer 4-methoxybenzyl alcohol has been performed in a continuous screw reactor using 2-Iodoxybenzoic acid (IBX) as the oxidant. rsc.org This solvent-free approach, conducted at 65°C with a residence time of 60 seconds, demonstrates the potential for solid-phase reactants and products in continuous manufacturing. rsc.org Multi-step continuous processes have also been developed for derivatives. For instance, a three-stage heterogeneous synthesis starting from 4-methoxybenzyl alcohol to produce 4-(4-methoxyphenyl)butan-2-one involved sequential oxidation, aldol condensation, and reduction steps in packed-bed reactors. beilstein-journals.orgnih.gov

The table below details examples of continuous flow processes involving this compound and its isomers.

Reaction TypeSubstrateReactor TypeCatalyst/ReagentResidence TimeYield/Result
OxidationThis compoundPolymer Monolith ColumnImmobilized 4-amino-TEMPO4 min59% yield of 2-methoxybenzaldehyde. mdpi.com
Oxidation4-Methoxybenzyl alcoholScrew Feeder Reactor2-Iodoxybenzoic acid (IBX)60 secReaction completion confirmed by TLC. rsc.org
Deprotectionp-Methoxybenzyl ethersElectrochemical Flow Cell (Ammonite)ElectrochemicalNot specifiedEfficient conversion to corresponding free alcohols. rsc.org
Multi-step Synthesis4-Methoxybenzyl alcoholPacked-bed Tubular ReactorsNanoparticle supported catalystsNot specified48% overall yield of 4-(4-methoxyphenyl)butan-2-one. beilstein-journals.orgnih.gov

These advancements in biocatalysis and flow chemistry are paving the way for more sustainable and efficient production of this compound and its valuable derivatives, meeting the growing demand for greener chemical manufacturing processes.

Reaction Mechanisms and Kinetics of 2 Methoxybenzyl Alcohol Transformations

Oxidation Reactions of 2-Methoxybenzyl Alcohol

The oxidation of this compound to 2-methoxybenzaldehyde (B41997) is a common and important transformation. Various oxidizing agents and catalytic systems can be employed, each with its own mechanistic nuances and kinetic profile.

Kinetic Studies of Oxidation by Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)

The oxidation of this compound using Cerium(IV) ammonium nitrate (CAN) has been the subject of kinetic investigations. researchgate.netijarr.orgijarr.org Studies have shown that the reaction rate is first order with respect to both the oxidant (CAN) and the substrate (this compound). researchgate.netijarr.org This suggests that the reaction proceeds through a mechanism where the formation of a complex between the cerium(IV) ion and the alcohol is a key step. researchgate.net

The reaction kinetics follow a Michaelis-Menten type model, which is indicative of the formation of an intermediate complex. researchgate.netresearchgate.net The rate of the reaction is influenced by the concentration of hydrogen ions; it has been observed to decrease with an increase in H+ concentration. researchgate.net Conversely, another study reported an increase in the rate constant with increasing hydrogen ion concentration. ijarr.org The reaction rate is also affected by the solvent composition, with an increased percentage of acetonitrile (B52724) in an acetonitrile-water system favoring the oxidation, suggesting that a less polar medium is beneficial. ijarr.org

Kinetic studies performed at different temperatures have allowed for the calculation of activation parameters, providing deeper insight into the energy requirements and the transition state of the reaction. researchgate.netijarr.org The product of this oxidation is 2-methoxybenzaldehyde, which can be identified by forming its 2,4-dinitrophenylhydrazone derivative. ijarr.org

Table 1: Kinetic Parameters for the Oxidation of this compound by CAN
ParameterFindingReference
Order with respect to [CAN]First Order researchgate.netijarr.org
Order with respect to [this compound]First Order researchgate.netijarr.org
Kinetic ModelMichaelis-Menten researchgate.netresearchgate.net
Effect of [H+]Rate decreases with increasing [H+] researchgate.net
Effect of SolventRate increases with increasing acetonitrile % in water ijarr.org

Autocatalytic Photooxidation in Aqueous Medium

An interesting phenomenon observed is the autocatalytic photooxidation of this compound in an aqueous medium under UV irradiation. researchgate.netunipa.it In this process, the main oxidation product, 2-methoxybenzaldehyde, acts as a catalyst for the reaction. researchgate.net The rate of disappearance of the alcohol follows a curve typical of an autocatalytic process. researchgate.net

Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation Mechanisms

Copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) systems are highly effective catalysts for the aerobic oxidation of alcohols, including this compound. nih.govacs.orgrsc.orgnih.govacs.org Mechanistic studies support a two-stage catalytic cycle. nih.govnih.govacs.org

The first stage is "catalyst oxidation," where Cu(I) and TEMPO-H (the reduced form of TEMPO) are oxidized by molecular oxygen, often involving a binuclear Cu₂O₂ intermediate. nih.govnih.govacs.org The second stage is "substrate oxidation," which is mediated by Cu(II) and the nitroxyl (B88944) radical of TEMPO. This stage proceeds via a Cu(II)-alkoxide intermediate. nih.govnih.govacs.org For benzylic alcohols, the turnover-limiting step is the oxidation of the catalyst by O₂. nih.govnih.govacs.org

The reaction mechanism is distinct from other TEMPO-catalyzed oxidations that proceed through an oxoammonium (TEMPO+) intermediate. acs.org Instead, it shares similarities with the enzyme galactose oxidase, where a Cu(II) ion and an oxyl radical work in concert as one-electron oxidants to facilitate the two-electron oxidation of the alcohol. acs.org

Role of Molecular Oxygen in Oxidation Processes

Molecular oxygen is a crucial component in several oxidation pathways of this compound, serving as the terminal oxidant.

In the autocatalytic photooxidation, the concentration of molecular oxygen has a significant, non-linear effect on the reaction rate. researchgate.net Initially, oxygen is required for the oxidation to proceed. However, at higher concentrations, it can act as an inhibitor by quenching reactive intermediates. researchgate.net

In the Copper(I)/TEMPO-catalyzed aerobic oxidation, molecular oxygen is responsible for regenerating the active catalyst. nih.govnih.govacs.org It oxidizes the reduced forms of the catalyst, Cu(I) and TEMPOH, allowing the catalytic cycle to continue. acs.orgosti.gov The oxidation of the catalyst by O₂ is the rate-limiting step in the oxidation of benzylic alcohols. nih.govnih.govacs.org In some photocatalytic systems, molecular oxygen is activated to form superoxide (B77818) radicals, which then initiate the dehydrogenation of the alcohol. rsc.org

Reduction Reactions

The reduction of this compound can lead to the formation of 2-methylanisole. While direct reduction of the alcohol is less common, the reduction of its derivatives, such as 2-methoxybenzyl chloride, back to this compound is a known transformation. The reduction of the corresponding aldehyde, 2-methoxybenzaldehyde, to this compound is a more frequent reaction, often accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.comtsijournals.comresearchgate.netorientjchem.org For instance, a polymeric reagent, polyethylenimine nanocatalyst functionalized by nano-cerium methoxyborohydride, has been used to reduce 2-methoxybenzaldehyde to this compound in methanol (B129727) at room temperature. tsijournals.com Similarly, LiAlH₄ has been employed to reduce methyl 2-methoxybenzoate (B1232891) to this compound. researchgate.net

Substitution Reactions

Electrophilic Substitution Reactions

The methoxy (B1213986) group in this compound is an activating group, which can influence the electronic distribution in the aromatic ring and affect its reactivity in electrophilic aromatic substitution. scbt.com The reaction of (+)-catechin with o-hydroxybenzyl alcohol results in a 1:2-3 ratio of C-6 to C-8 substituted products. usda.gov Theoretical studies on p-methoxybenzyl acetate (B1210297) suggest that oligomerization can occur via an electrophilic aromatic substitution (EAS) mechanism, proceeding through a p-methoxybenzyl carbenium ion. mdpi.com

Esterification and Transesterification Mechanisms

Esterification of carboxylic acids with alcohols, known as Fischer esterification, is an acid-catalyzed equilibrium reaction that produces an ester and water. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of water lead to the formation of the ester. masterorganicchemistry.com

Transesterification involves the reaction of an ester with an alcohol to form a different ester. researchgate.netmasterorganicchemistry.com This reaction can be catalyzed by acids or bases. masterorganicchemistry.com In a study on copper iron oxide-catalyzed transesterification of methyl acetoacetate (B1235776), this compound was shown to react smoothly, yielding the corresponding β-keto ester. rsc.org The reaction proceeded despite the tendency of this compound to undergo dehydroxylation. rsc.org Another study reported that in the transesterification of methyl benzoate, the reaction with methoxybenzyl alcohol did not proceed well due to side reactions. rsc.org

The table below shows the yield of transesterification of methyl acetoacetate with various benzyl (B1604629) alcohol derivatives. rsc.org

EntryRTime (h)Yield (%)
1Bn694
24-NO2–C6H4CH2890
34-MeO–C6H4CH2691
43-MeO–C6H4CH2691
52-MeO–C6H4CH2684

Polymerization Reactions Involving 2-Methoxybenzyl Alcoholate

The cationic step-growth polymerization of this compound can be initiated by various Lewis acids. bsu.by The choice of catalyst and reaction temperature significantly influences the outcome. Strong Lewis acids like TiCl4 can lead to side reactions such as branching and cross-linking, resulting in insoluble polymers. bsu.by Conversely, using milder Lewis acids like SnCl4 and iBuAlCl2 at room temperature allows for the formation of linear polymers with lower polydispersity. bsu.by Specifically, SnCl4-catalyzed polymerization at 20 °C yields linear poly(this compound) with a number average molecular weight (Mn) of approximately 2000 g/mol and a polydispersity index (Mw/Mn) below 2.0. bsu.by

Mechanistic Investigations through Spectroscopic Techniques (e.g., NMR, FTIR, EPR, UV-Vis)

Spectroscopic techniques are crucial for elucidating the mechanisms of reactions involving this compound.

NMR Spectroscopy : 1H and 13C NMR are used to characterize reaction products and monitor reaction progress. nih.govrsc.org For instance, in the oxidation of 3-methoxybenzyl alcohol to 3-methoxybenzaldehyde, NMR can be used to track the disappearance of the alcohol's CH2 peak and the appearance of the aldehyde's CHO peak. libretexts.org

FTIR Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy helps in identifying functional groups and confirming the transformation of reactants to products. The IR spectrum of this compound shows characteristic peaks for the hydroxyl group. nih.govcdnsciencepub.comthermofisher.com

UV-Vis Spectroscopy : UV-Vis spectroscopy is a non-destructive analytical method used for quantitative analysis and to derive reaction kinetics. sci-hub.se It measures the absorbance or transmittance of light as a function of wavelength. sci-hub.se The progress of a chemical reaction can be monitored by observing the change in absorbance over time. sim4t.com An unusual autocatalytic photooxidation of this compound in an aqueous medium under UV irradiation has been observed, where the oxidation is catalyzed by the resulting aldehyde. researchgate.net

Theoretical Studies and Computational Chemistry for Reaction Pathways

Theoretical calculations and computational chemistry provide valuable insights into the reaction pathways and mechanisms of this compound transformations. Density Functional Theory (DFT) studies have been employed to investigate the N-alkylation of amines with alcohols, including benzyl alcohol derivatives, catalyzed by iridium(I) complexes. rsc.orgunizar.es These studies support the involvement of the catalyst in the alcohol dehydrogenation, imine hydrogenation, and the key C-N bond formation step. rsc.orgunizar.es

Computational studies on the reactivity of o-quinomethide derivatives of resorcin researchgate.netarene, generated from a methoxybenzyl derivative, have been conducted to investigate their reactions with various nucleophiles. nih.gov The reaction pathways were investigated using theoretical methods, revealing different mechanisms depending on the nucleophile. For nucleophiles like ethanol, a two-step mechanism is observed involving the attachment of the nucleophile followed by proton transfer. nih.gov

Furthermore, computational chemistry has been used to model the oligomerization of p-methoxybenzyl acetate, establishing a mechanistic pathway for the growth of linear oligomers via an electrophilic-substitution mechanism. mdpi.com

Applications of 2 Methoxybenzyl Alcohol in Advanced Materials and Specialized Chemistry

Precursor in Pharmaceutical Synthesis

2-Methoxybenzyl alcohol serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. chemimpex.comguidechem.comchemicalbull.com Its reactivity allows for its incorporation into complex molecular architectures, contributing to the development of new therapeutic agents. chemimpex.comguidechem.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

This aromatic alcohol is an important intermediate in the production of active pharmaceutical ingredients (APIs). chemimpex.comchemicalbull.com The presence of the methoxy (B1213986) group can influence the pharmacological profile of the final drug molecule. Continuous-flow chemistry has been explored for the synthesis of APIs, with methods developed for creating intermediates like p-methoxybenzyl (PMB) carbamate, showcasing the industrial relevance of methoxybenzyl alcohol derivatives in scalable and efficient API production. researchgate.net

Building Block for Complex Molecules with Therapeutic Properties

As a fundamental building block, this compound is utilized in the construction of more complex molecules with potential therapeutic applications. chemimpex.comguidechem.comcymitquimica.combiosolveit.de Its structure is incorporated into various molecular scaffolds to explore new drug candidates. For instance, it can be used in the synthesis of derivatives that are evaluated for a range of biological activities. chemimpex.comguidechem.com The ability to link it with other functional groups makes it a key component in creating large and diverse compound libraries for drug discovery. biosolveit.de

Derivatives in Anti-inflammatory and Analgesic Drug Development

Derivatives of this compound have shown promise in the development of anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com For example, 4-Chloro-2-methoxybenzyl alcohol is a key intermediate in the synthesis of compounds with these properties. chemimpex.com Research has explored linking non-steroidal anti-inflammatory drugs (NSAIDs) to moieties derived from benzyl (B1604629) alcohol derivatives to create multi-target agents. nih.gov Furthermore, amide derivatives of meclofenamic acid incorporating a methoxybenzyl group have demonstrated significant anti-inflammatory potential. researchgate.net Novel amide derivatives incorporating a 2-methoxybenzyl moiety are also being investigated for their analgesic properties. google.com

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound and its derivatives are important intermediates in the synthesis of agrochemicals. chemimpex.comguidechem.comchemdad.comchemicalbook.comalfachemch.comthermofisher.kr Its structural features are utilized to build molecules with desired pesticidal or herbicidal activities. For example, 4-Chloro-2-methoxybenzyl alcohol is used in the formulation of pesticides. chemimpex.com

Role in Materials Science and Polymer Chemistry

The application of this compound extends to the field of materials science and polymer chemistry, where it is used in the creation of new materials with specific properties. chemimpex.comchemimpex.com

Development of Novel Polymers and Coatings

This compound and its derivatives are explored in the development of novel polymers and coatings. chemimpex.comgoogle.com For instance, p-methoxybenzyl alcohol is a raw material for preparing new polymer dielectric films. google.com In polymer chemistry, 4-methoxybenzyl alcohol has been used as an initiator in the ring-opening polymerization of lactones to create functionalized polyesters. rsc.org Furthermore, polymer-bound versions of hydroxy-methoxybenzyl alcohol are used in solid-phase synthesis for attaching carboxylic acids, which is a technique applicable to creating diverse molecular libraries. sigmaaldrich.com Research has also been conducted on the synthesis of polymers derived from methoxybenzyl alcohol for potential applications such as antifouling coatings. google.com

Formation of Organic-Inorganic Hybrid Materials

This compound and its derivatives are utilized in the synthesis of organic-inorganic hybrid materials. These materials are gaining attention for their diverse applications in fields like electronics, optics, and chemical sensing. The process often involves the condensation of alcohol groups with inorganic nanoparticles. For instance, (2-methoxyphenyl)methanol has been used in the creation of tin oxide (SnO2) based hybrid materials. In a specific method, tin precursors react with the alcohol to form nanocomposites where SnO2 is embedded within a polymer matrix. tu-chemnitz.descispace.com

One notable approach is "twin polymerization," a nonaqueous method to create these hybrid materials with interpenetrating organic and inorganic nanodomains. researchgate.netresearchgate.net This technique can be used to produce materials for applications such as coatings and textile functionalization. researchgate.net For example, twin monomers derived from compounds like this compound can undergo thermal polymerization to form these interpenetrating hybrid structures. researchgate.net

Dielectric Film Preparation

While direct research on this compound for dielectric films is not extensively documented, its isomer, p-methoxybenzyl alcohol, is noted as a raw material for preparing new polymer dielectric films. google.com This suggests that benzyl alcohols with methoxy groups are of interest in the development of materials with specific dielectric properties. The synthesis of such polymers often involves the transformation of the alcohol into other reactive intermediates. google.com The broader field of polymer science is continuously exploring new monomers, and functionalized benzyl alcohols like this compound could be potential candidates for creating polymers with desired dielectric characteristics.

Building Block in Fine Chemical Synthesis

This compound is a versatile building block in the synthesis of fine chemicals, including pharmaceuticals and fragrances. chemimpex.comcymitquimica.coma2bchem.com Its structure allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. chemimpex.coma2bchem.com For instance, it can be used as an intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com In one documented synthesis, this compound is produced by the reduction of methyl 2-methoxybenzoate (B1232891) with lithium aluminium hydride (LiAlH4) as part of a multi-step process to create more complex organic salts. researchgate.net

Research Applications in Organic Chemistry

In the realm of organic chemistry research, this compound serves as a useful model substrate and starting material in the development of new synthetic methodologies. chemimpex.com Its reactivity is explored in various transformations, contributing to the broader understanding of organic reactions. For example, it has been used in studies on the photooxidation of benzyl alcohols, where its conversion to 2-methoxybenzaldehyde (B41997) is investigated under different conditions. researchgate.net It has also been employed in the development of new catalytic systems, such as those for the alkylation of arenes and heteroarenes. ias.ac.in

Catalyst and Reagent in Organic Transformations

This compound and its derivatives can participate as reagents in various organic transformations. For instance, it has been used in the synthesis of pyrimidines through a multi-component reaction catalyzed by an iridium complex. sci-hub.se In this sustainable process, alcohols are linked with amidines to form selectively substituted pyrimidines. sci-hub.se

Furthermore, the alcohol itself can be the subject of catalytic transformations. Research has shown the selective aerobic oxidation of activated benzyl alcohols, including 4-methoxybenzyl alcohol, to the corresponding aldehydes using molybdenum-based catalysts. sci-hub.se In another study, a nickel complex was shown to catalyze the hydrosilylation of aldehydes, with this compound being synthesized and purified as part of the experimental procedure to characterize related reactions. pku.edu.cn

Biological Activities and Pharmacological Relevance of 2 Methoxybenzyl Alcohol and Its Derivatives

Antimicrobial and Antibacterial Properties

Derivatives of benzyl (B1604629) alcohol have been synthesized and evaluated for their effectiveness against pathogenic bacteria. researchgate.netsemanticscholar.org Research indicates that 2-methoxybenzyl alcohol itself possesses inhibitory activity against certain microorganisms. acs.org

Studies have demonstrated the antibacterial potential of this compound and its derivatives against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. In one study, this compound was shown to inhibit the growth of P. aeruginosa at a concentration of 1.0% by weight or lower. acs.org

A series of synthesized benzyl alcohol derivatives also exhibited antibacterial activity, which was found to be dependent on the concentration. researchgate.netsemanticscholar.org While many of the tested compounds were generally more potent against P. aeruginosa, some also showed activity against S. aureus. researchgate.netsemanticscholar.org For instance, certain methoxy-substituted benzopyranobenzothiazepines displayed moderate activity against both S. aureus and P. aeruginosa. niscpr.res.in Another study highlighted that 2-hydroxybenzyl acetate (B1210297), a related derivative, demonstrated strong activity towards S. aureus with an inhibition zone of 20.3 ± 0.6 mm. mdpi.comresearchgate.net

Compound/DerivativeBacterial StrainObserved ActivitySource
This compoundPseudomonas aeruginosaInhibited growth at ≤ 1.0 wt% acs.org
Benzyl alcohol derivatives (general)Pseudomonas aeruginosaGenerally potent activity researchgate.netsemanticscholar.org
Benzyl alcohol derivatives (general)Staphylococcus aureusTwo compounds showed activity researchgate.netsemanticscholar.org
Methoxy-substituted benzopyranobenzothiazepinesStaphylococcus aureus & Pseudomonas aeruginosaModerate to comparable activity niscpr.res.in
2-Hydroxybenzyl acetateStaphylococcus aureusStrong activity (20.3 ± 0.6 mm inhibition zone) mdpi.comresearchgate.net

In comparative studies, certain derivatives of benzyl alcohol have shown efficacy that rivals or even surpasses standard antibiotics. One particular benzyl alcohol derivative, identified as compound 2d in a study, exhibited promising broad-spectrum activity. researchgate.netsemanticscholar.org Its zone of inhibition against a spectrum of bacteria was measured at 35 mm, which was found to be more effective than the standard drug amoxicillin (B794) used as a control in the same study. researchgate.netsemanticscholar.org

The antimicrobial mechanism of benzyl alcohol derivatives is believed to involve the inhibition of essential microbial enzymes. researchgate.netsemanticscholar.org Docking studies have suggested that these compounds can fit into the active site of glucosamine-6-phosphate (GlcN-6-P) synthase. researchgate.netsemanticscholar.org This enzyme is crucial for the biosynthesis of the bacterial cell wall. By binding to this site, the compounds can inhibit the enzyme's function, thereby disrupting cell wall formation and leading to bacterial cell death. researchgate.netsemanticscholar.org The binding is facilitated by potential hydrogen-bonding interactions with the amino acid residues in the active site. researchgate.netsemanticscholar.org Another proposed mechanism for related compounds is an increase in the permeability of the cell membrane, which causes leakage of intracellular components. acs.org

Comparison with Standard Antibiotics

Anticancer and Cytotoxic Effects

The potential of this compound derivatives as anticancer agents has been an active area of research. These compounds have been investigated for their ability to suppress the growth of various cancer cell lines.

Derivatives of this compound have demonstrated significant antiproliferative effects against cervical adenocarcinoma (HeLa) cells. rsc.org In one study, N-benzyl-substituted di-O-benzyl aminotriols, derived from isopulegol, were particularly effective. rsc.org Several of these compounds inhibited the proliferation of HeLa cells with IC₅₀ values between 2.0 and 2.3 μM, which was more potent than the reference drug cisplatin (B142131) (IC₅₀ = 12.43 μM). rsc.org Another derivative, (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime, was also found to be cytotoxic to HeLa cells with an EC₅₀ value of 28 μg/mL. mdpi.com Furthermore, a novel 1,2,5-trisubstituted benzimidazole (B57391) derivative, TJ08, showed an effective IC₅₀ of 2.11 ± 0.62 μM against HeLa cells. acs.org

Compound/DerivativeCell LineIC₅₀/EC₅₀ ValueSource
N-benzyl-substituted di-O-benzyl aminotriols (e.g., 34b, 37a, 38a-b, 40a)HeLa2.0–2.3 μM rsc.org
(E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime (27)HeLa28 μg/mL (EC₅₀) mdpi.com
1,2,5-Trisubstituted benzimidazole (TJ08)HeLa2.11 ± 0.62 μM acs.org
Cisplatin (Reference Drug)HeLa12.43 μM rsc.org

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing harm to normal, healthy cells. Several derivatives of this compound have shown promising selective toxicity. For example, the compound 7g, a 2-(4-methoxybenzyl)imidazo[2,1-b] semanticscholar.orgpharmaffiliates.comthiadiazole derivative, exhibited favorable selective cytotoxicity against leukemia cells when compared to non-cancerous human fibroblast cells (Hs27). nih.gov Similarly, the benzimidazole derivative TJ08 displayed potent cytotoxicity against a panel of cancer cells while showing the least cytotoxic effect against normal kidney cell lines (HEK cells). acs.org The selectivity of a compound can be quantified by the selectivity index (SI), where a value greater than 1.0 indicates higher selectivity towards cancer cells. mdpi.com Studies on other classes of compounds, such as prenylated flavonoids, have demonstrated the importance of this selective action for potential therapeutic candidates. mdpi.com

Efficacy Against Cervical Adenocarcinoma Cells

Antioxidant Activity of Derivatives

Derivatives of this compound have demonstrated notable antioxidant properties in various studies. The antioxidant capacity is often attributed to the presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring, which can donate hydrogen atoms to scavenge free radicals.

One study investigating vanillin (B372448) derivatives, which share structural similarities with this compound derivatives, found that all tested compounds exhibited enhanced antioxidant activity compared to the parent compound, vanillin. A lead compound, 2a (2-(3-(bis(4-hydroxy-3-methoxybenzyl)amino)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione), showed particularly strong antioxidant activity. Its IC50 value in the DPPH assay was 16.67 µM, and it demonstrated a 25-fold increase in activity in the FRAP assay compared to vanillin.

Another study synthesized and evaluated the antioxidant activity of six compounds with a 2-methoxyphenol core structure. The antioxidant properties were assessed using DPPH, ABTS, and ORAC assays, identifying new phenolic acid-derived compounds with significant antioxidant potential.

The position of substituents on the aromatic ring plays a crucial role in the antioxidant activity. Research has shown that a hydroxyl group in the ortho-position relative to the carbon chain in the aromatic ring leads to higher antioxidant activity compared to a para-position. For instance, 2-hydroxybenzyl alcohol was found to be a better antioxidant than 4-hydroxybenzyl alcohol. Furthermore, the presence of a methoxy group can enhance the antioxidant effect of the hydroxyl group. Vanillyl alcohol and its derivatives, which contain a hydroxyl group in the para-position and a methoxy group in the meta-position, exhibit increased antioxidant properties.

Enzymatic synthesis has been employed to create esters of benzyl alcohol derivatives, with some showing promising antioxidant activity. Vanillyl acetate, for example, was identified as the best antioxidant among the synthesized esters, with an IC50 value of 0.83 ± 0.04 mM in the DPPH assay. Interestingly, derivatives with a hydroxyl group in the ortho position demonstrated greater radical scavenging ability than those with a hydroxyl group in the para position.

Analytical Chemistry Methodologies for 2 Methoxybenzyl Alcohol

Chromatographic Techniques

Chromatography is essential for separating 2-methoxybenzyl alcohol from impurities and for quantitative analysis. Both gas and liquid chromatography are employed for these purposes.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a principal technique for determining the purity of this compound. sigmaaldrich.comchromforum.org This method separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. sigmaaldrich.com For this compound, which is a liquid at room temperature, GC analysis typically reveals a purity of 99% or higher. sigmaaldrich.comchemimpex.com

The process involves injecting a sample into the chromatograph, where it is vaporized and carried by an inert gas through a capillary column. sigmaaldrich.com The separation of this compound from any present impurities is achieved based on differences in their boiling points and interactions with the stationary phase. sigmaaldrich.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. sigmaaldrich.com Commercial specifications for this compound often cite a purity of at least 98.5% as determined by GC. thermofisher.comavantorsciences.com In some cases, two-dimensional gas chromatography (2D-GC) can be utilized for more complex samples, offering higher resolution and faster analysis times. hpst.cz

A typical GC analysis might use a non-polar column, like one with a (5%-phenyl)-methylpolysiloxane stationary phase, to achieve good separation. scholarsresearchlibrary.com The resulting chromatogram will show a major peak corresponding to this compound and smaller peaks for any impurities. chromforum.org The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromforum.org

Table 1: Typical Gas Chromatography (GC) Purity Data for this compound

Parameter Value Reference
Purity (Assay) ≥99% sigmaaldrich.comchemimpex.com
Purity Specification ≥98.5% thermofisher.comavantorsciences.com
Detection Method Flame Ionization Detector (FID) or Mass Spectrometry (MS) sigmaaldrich.com

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another valuable tool for the analysis of this compound. google.com LC is especially useful for non-volatile or thermally sensitive compounds, although this compound is amenable to both GC and LC.

In a typical reverse-phase (RP) HPLC method, a non-polar stationary phase is used with a polar mobile phase. For instance, a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid can be employed to analyze this compound derivatives. sielc.com For applications requiring mass spectrometry (MS) detection, volatile mobile phase modifiers like formic acid are preferred over phosphoric acid. sielc.com HPLC can be used for purity assessment and to monitor the progress of reactions involving this compound. google.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as NMR, FTIR, and MS provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound. chemicalbook.comrsc.org

¹H NMR: The ¹H NMR spectrum of this compound shows distinct signals for each type of proton in the molecule. The aromatic protons typically appear in the range of δ 6.8-7.3 ppm. rsc.org The methylene (B1212753) protons (-CH₂OH) are observed as a singlet around δ 4.6-4.7 ppm, and the methoxy (B1213986) protons (-OCH₃) present as a sharp singlet around δ 3.8-3.9 ppm. rsc.org Analysis of a reaction mixture containing both the starting material and the product can be performed by observing the appearance or disappearance of key signals. csbsju.edu

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbon attached to the methoxy group on the aromatic ring is found at approximately δ 157.4 ppm. rsc.org The other aromatic carbons resonate between δ 110.2 and 129.0 ppm. rsc.org The methylene carbon (-CH₂OH) signal appears around δ 62.1 ppm, and the methoxy carbon (-OCH₃) is observed at about δ 55.2 ppm. rsc.orgchemicalbook.com

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Group ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm) Reference
Aromatic-H 6.8-7.3 (m) 110.2, 120.6, 128.7, 128.9, 129.0 rsc.org
-CH₂OH 4.68 (s) 62.1 rsc.org
-OCH₃ 3.87 (s) 55.2 rsc.org
Aromatic C-O - 157.4 rsc.org

s = singlet, m = multiplet

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. chemicalbook.com

Key absorption bands include a broad peak around 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. rsc.org The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 2800-3000 cm⁻¹. rsc.org The C-O stretching vibrations for the alcohol and the ether linkages appear in the fingerprint region, typically around 1242 cm⁻¹ and 1008 cm⁻¹, respectively. rsc.org The presence of these specific bands confirms the identity of this compound. thermofisher.comavantorsciences.com

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibration Type Reference
-OH ~3212 Stretching (broad) rsc.org
Aromatic C-H ~2933 Stretching rsc.org
C-O (ether) ~1242 Stretching rsc.org
C-O (alcohol) ~1008 Stretching rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. spectrabase.com It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. nih.govmassbank.eu

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at m/z 138, which corresponds to its molecular weight. chemicalbook.comnih.gov The fragmentation pattern includes significant peaks at m/z 107, which results from the loss of a methoxy radical (-OCH₃), and at m/z 77, corresponding to the phenyl cation. nih.gov Another prominent peak is often seen at m/z 91. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula with high accuracy. rsc.org

Table 4: Major Peaks in the Mass Spectrum of this compound

m/z Relative Intensity Proposed Fragment Reference
138 100% [M]⁺ (Molecular Ion) chemicalbook.comnih.gov
107 ~37-39% [M - OCH₃]⁺ nih.gov
105 ~51-57% nih.gov
91 ~34-36% [C₇H₇]⁺ nih.gov
77 ~47-62% [C₆H₅]⁺ nih.gov

Advanced Analytical Techniques

Advanced analytical techniques are employed for the detailed characterization of this compound. These methods provide structural information and are essential for confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Proton NMR (¹H NMR) is a powerful tool for the structural elucidation of this compound. The spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals include those for the aromatic protons, the methylene (-CH₂-) protons, and the methoxy (-OCH₃) protons. rsc.org In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the following peaks can be observed: a singlet for the methoxy protons, a singlet for the methylene protons, and a series of multiplets for the aromatic protons on the benzene (B151609) ring. rsc.org

¹³C NMR : Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom, including the methoxy carbon, the methylene carbon, and the aromatic carbons. rsc.org The chemical shifts of these carbons are indicative of their electronic environment. rsc.org

Mass Spectrometry (MS) :

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this method, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum shows the molecular ion peak and various fragment ions. nih.gov For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.17 g/mol ). nih.gov Common fragment ions can help to confirm the structure. nih.gov

High-Resolution Mass Spectrometry (HR-MS) : HR-MS provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound with high confidence.

Infrared (IR) Spectroscopy :

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak), the C-O stretching of the alcohol and the ether, the aromatic C-H stretching, and the C=C stretching of the aromatic ring. thermofisher.comthermofisher.com The presence and position of these bands help to confirm the identity of the compound. thermofisher.comthermofisher.com

Table 1: Spectroscopic Data for this compound

TechniqueKey ObservationsReference
¹H NMR (in CDCl₃)Signals for methoxy, methylene, and aromatic protons. rsc.org rsc.org
¹³C NMR (in CDCl₃)Signals for methoxy, methylene, and aromatic carbons. rsc.org rsc.org
GC-MS Molecular ion peak at m/z 138. nih.gov Characteristic fragmentation pattern. nih.gov nih.gov
FTIR Broad -OH stretch, C-O stretches, aromatic C-H and C=C stretches. thermofisher.comthermofisher.com thermofisher.comthermofisher.com

Quantitative Analysis Methods

Quantitative analysis is essential for determining the concentration or purity of this compound.

Gas Chromatography (GC) :

GC with Flame Ionization Detection (GC-FID) : GC-FID is a robust and widely used method for the quantitative analysis of organic compounds. rsc.orgunnes.ac.id A sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated compound then passes through a flame ionization detector, which generates a signal proportional to the amount of the analyte. By using an internal or external standard, the concentration of this compound can be accurately determined. rsc.org This method is often used to determine the purity of the substance, with results typically reported as a percentage of the total area of the chromatogram. alphachemikaindia.com

High-Performance Liquid Chromatography (HPLC) :

HPLC is another powerful technique for the separation and quantification of this compound. sielc.comgoogle.com A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For instance, a mobile phase consisting of acetonitrile and water can be used. sielc.com Detection is often performed using a UV detector set at a wavelength where this compound absorbs strongly. The area of the peak corresponding to this compound is proportional to its concentration. google.com This method is also suitable for monitoring the progress of reactions involving this compound. google.com

Table 2: Common Quantitative Analysis Methods for this compound

MethodPrincipleTypical Application
GC-FID Separation by gas chromatography and detection by flame ionization. rsc.orgunnes.ac.idPurity assessment and quantification in volatile mixtures. rsc.orgalphachemikaindia.com
HPLC-UV Separation by liquid chromatography and detection by UV absorbance. sielc.comgoogle.comQuantification in solutions and reaction mixtures. google.com

Environmental Fate and Ecotoxicological Studies of 2 Methoxybenzyl Alcohol

Environmental Release Pathways (e.g., Produced Water Discharges)

One of the primary routes for the environmental introduction of 2-methoxybenzyl alcohol is through produced water discharges from offshore oil and gas operations. unit.noresearchgate.net Produced water, a byproduct of oil and gas extraction, can contain a variety of chemical compounds, including those used in processes like partitioning inter-well tracer tests (PITTs) to quantify residual oil saturation. unit.noresearchgate.netresearchgate.net Several aromatic alcohols, including this compound's isomer, 4-methoxybenzyl alcohol, and the related 3,4-dimethoxybenzyl alcohol, have been identified as potential partitioning tracers. unit.noresearchgate.netresearchgate.net Consequently, their use can lead to their release into the marine environment via these discharges. unit.noresearchgate.netresearchgate.net The chemical composition of produced water is complex and can include water-soluble low molecular weight organic acids and monocyclic aromatic hydrocarbons. researchgate.net

Biodegradability in Aquatic Environments (e.g., Seawater)

Understanding the persistence of this compound in aquatic ecosystems is crucial for assessing its long-term environmental impact. Studies on related compounds have been conducted to determine their biodegradability in seawater. For instance, the biodegradability of a group of seven potential tracer chemicals, which included 4-methoxybenzyl alcohol and 3,4-dimethoxybenzyl alcohol, was investigated to understand their fate in the marine environment. unit.noresearchgate.net The assessment of biodegradability is a key parameter, alongside the octanol-water partition coefficient and toxicity, for evaluating the environmental risk of chemical compounds in seawater. researchgate.net While specific data for this compound's biodegradability in seawater from the provided search results is limited, the study of similar aromatic alcohols highlights the importance of this parameter in environmental risk assessments. researchgate.net

Acute Toxicity Assessments

The potential for this compound to cause harm to aquatic organisms is evaluated through acute toxicity assessments on various species.

Rainbow Trout Gill Cell Line (RTgill-W1)

The rainbow trout gill cell line (RTgill-W1) is a recognized in vitro model for predicting the acute toxicity of chemicals to fish. researchgate.neteuropa.euoecd.org This assay measures the percentage of cell viability after exposure to a substance. unit.no Studies have utilized the RTgill-W1 cell line to measure the acute toxicity of potential partitioning tracers, including aromatic alcohols like 4-methoxybenzyl alcohol and 3,4-dimethoxybenzyl alcohol. unit.noresearchgate.net This method provides a valuable alternative to whole-animal testing for assessing the potential harm to fish populations. oecd.org The assay determines the effective concentration causing 50% loss in cell viability (EC50). oecd.org

Algae (Skeletonema costatum) Growth Inhibition

The impact of chemical substances on primary producers, such as algae, is a critical component of ecotoxicological evaluation. The marine diatom Skeletonema costatum is a standard test organism for assessing the growth inhibition potential of chemicals in the marine environment. unit.noresearchgate.netuis.no The acute toxicity of the aforementioned group of seven potential tracer chemicals was measured in terms of growth inhibition of Skeletonema costatum. unit.noresearchgate.net This provides insight into the potential effects on the base of the aquatic food web.

Environmental Risk Assessment Models (e.g., DREAM Model, Environmental Impact Factor)

To quantify and manage the environmental risks associated with chemical discharges, sophisticated models are employed. The Dose-related Risk and Effect Assessment Model (DREAM) is a numerical model used to simulate the transport, exposure, and effects of chemical discharges in the marine environment. researchgate.netsintef.no This model calculates the Environmental Impact Factor (EIF), which represents a volume of water where the predicted environmental concentration of a chemical exceeds its predicted no-effect concentration, thus indicating a potential risk to the ecosystem. researchgate.netresearchgate.net The DREAM model has been used to assess the environmental risk of discharging tracer compounds, including aromatic alcohols, from produced water. unit.noresearchgate.net Simulations using the DREAM model for a group of potential tracers, including 4-methoxybenzyl alcohol and 3,4-dimethoxybenzyl alcohol, suggested no contribution to the EIF at expected concentrations. unit.noresearchgate.netresearchgate.net

Comparative Ecotoxicity with Related Aromatic Alcohols

Evaluating the ecotoxicity of this compound in the context of structurally similar compounds provides a broader understanding of its potential environmental impact. Studies have compared the ecotoxicity of a range of aromatic alcohols. For instance, research on a group of seven potential partitioning tracers included 4-methoxybenzyl alcohol, 3,4-dimethoxybenzyl alcohol, 4-chlorobenzyl alcohol, and 2,6-dichlorobenzyl alcohol. unit.noresearchgate.net The results from DREAM model simulations at higher than expected concentrations indicated that the pyrazines had the lowest environmental risk, followed by 3,4-dimethoxybenzyl alcohol and 4-methoxybenzyl alcohol. unit.noresearchgate.netresearchgate.net In contrast, the chlorobenzyl alcohols exhibited the highest environmental risk. unit.noresearchgate.netresearchgate.net Another study on the photocatalytic partial oxidation of various aromatic alcohols included benzyl (B1604629) alcohol, 4-methoxybenzyl alcohol, and 2-hydroxybenzyl alcohol, providing further comparative data on their reactivity. unipa.it

Future Directions and Emerging Research Areas

Sustainable Synthesis and Green Chemistry Innovations

The push towards environmentally benign chemical processes has spurred research into the sustainable synthesis of 2-methoxybenzyl alcohol and its derivatives. Green chemistry principles, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, are at the forefront of this research. researchgate.net

One promising approach involves the use of cleaner oxidizing agents. For instance, hydrogen peroxide is being explored as a green oxidant for the conversion of 4-methoxybenzyl alcohol, a related compound, to its corresponding aldehyde, with water as the only byproduct. ijasrm.com This method, often coupled with phase-transfer catalysts, offers an environmentally friendly alternative to traditional oxidation reactions. ijasrm.com

Furthermore, the development of catalytic systems that operate under milder conditions and utilize renewable feedstocks is a key area of investigation. For example, research into the direct amidation of acids with various amines under solvent-free conditions points towards more sustainable synthetic routes that could be applied to derivatives of this compound. researchgate.net The use of multi-enzyme cascades to synthesize valuable chemicals from abundant starting materials is another innovative strategy that aligns with the principles of green chemistry. epa.gov

A notable example of green innovation is the development of a new production method for the antiviral medication LAGEVRIO™ (molnupiravir), which significantly reduced organic waste and energy consumption by improving reaction efficiency and purification methods. epa.gov Such advancements in greener synthetic pathways are crucial for the sustainable production of pharmaceuticals and other fine chemicals derived from precursors like this compound. epa.gov

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is pivotal for unlocking the full potential of this compound in various chemical transformations. Researchers are exploring a range of catalysts, from transition metal complexes to biocatalysts, to enhance reaction efficiency, selectivity, and sustainability.

Iridium(I) complexes with functionalized N-heterocyclic carbene (NHC) ligands have shown significant promise in catalysis. unizar.esrsc.org For instance, the cationic complex [Ir(NCCH3)(cod){MeIm(2-methoxybenzyl)}]+ has demonstrated high efficiency in the dehydrogenation of benzyl (B1604629) alcohol and the N-alkylation of amines with alcohols. unizar.esrsc.org These "borrowing hydrogen" methodologies are highly atom-efficient and environmentally friendly. unizar.esrsc.org

Zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have also emerged as effective and robust homogeneous catalysts. osti.gov These catalysts have been shown to selectively reduce 2-methoxybenzaldehyde (B41997) to this compound with high yields. osti.gov Notably, these catalysts can also facilitate the formation of ethers, which are valuable compounds in various industries. osti.gov

Iron-catalyzed reactions are gaining traction due to iron's abundance, low cost, and low toxicity. acs.org Recent studies have demonstrated the use of iron(III) chloride as a catalyst for the etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent. acs.org This approach offers a more sustainable alternative to methods that use rare and toxic noble metals. acs.org

The synergistic effects of bimetallic catalysts, such as gold and palladium, are also being investigated for the oxidation of methoxy-substituted benzyl alcohols, which are model compounds for lignin (B12514952) valorization. unimi.it These studies aim to convert lignin, a major component of biomass, into valuable aromatic chemicals. unimi.it

Advanced Biomedical and Pharmacological Applications

This compound and its derivatives are being explored for a range of advanced biomedical and pharmacological applications. The structural motif of this compound is found in various bioactive molecules, and researchers are actively investigating its potential in drug discovery and development. chemimpex.comchemimpex.com

Derivatives of this compound have been synthesized and evaluated for their potential as novel bioactive compounds. For example, base-modified thymidines incorporating a this compound moiety have been shown to terminate DNA synthesis and exhibit activity in cancer cells. nih.gov The N-(2-methoxybenzyl) group has also been incorporated into phenethylamine (B48288) structures to create potent psychoactive substances known as NBOMe drugs, which are subjects of neurotoxicity studies. mdpi.com

Furthermore, esters derived from this compound are being investigated for their biological activities. For instance, 2-hydroxybenzyl acetate (B1210297), a related compound, has shown significant antimicrobial activity against both E. coli and S. aureus. mdpi.com Enzymatically synthesized esters of phenolic compounds, including derivatives of this compound, are also being evaluated for their antioxidant properties. mdpi.com

The development of novel heterocyclic compounds derived from structures containing a methoxybenzyl group has led to the discovery of potent enzyme inhibitors. For example, certain 1,2,4-triazole (B32235) derivatives have demonstrated significant α-glucosidase inhibition, suggesting their potential as antidiabetic agents. tandfonline.com

Development of Next-Generation Materials

This compound is being investigated as a precursor for the synthesis of next-generation materials with tailored properties. Its ability to participate in polymerization and sol-gel processes makes it a valuable building block for creating advanced materials. mdpi.comresearchgate.net

One area of research focuses on the use of this compound in the non-hydrolytic sol-gel synthesis of metal oxide nanoparticles. mdpi.comresearchgate.net This "benzyl alcohol route" allows for the formation of monodisperse nanoparticles without the need for surfactants. mdpi.com The resulting metal oxides have potential applications in catalysis, electronics, and ceramics. For example, monoclinic bismuth vanadate (B1173111) (BiVO4) nanoparticles, synthesized using this compound, have been shown to be effective photocatalysts. mdpi.com

Another emerging application is in the field of twin polymerization, a strategy for creating versatile functional materials. researchgate.net Titanium and aluminum complexes of 2-methoxybenzyl alcoholate have been synthesized and used in base-catalyzed twin polymerization to produce hybrid materials. researchgate.net These materials can be further processed to yield porous carbon or silica (B1680970) materials containing metal oxide nanoparticles. researchgate.net

The development of new polymers derived from this compound is also an active area of research. These polymers could possess unique thermal, optical, or mechanical properties, making them suitable for a variety of applications, from coatings and adhesives to advanced composites. chemimpex.com

Computational Modeling and In Silico Research

Computational modeling and in silico research are becoming increasingly important tools for understanding the properties and reactivity of this compound and for designing new applications. These methods allow researchers to predict molecular structures, vibrational frequencies, and reaction mechanisms, thereby guiding experimental work.

Density Functional Theory (DFT) is a powerful computational method that has been used to study various aspects of this compound chemistry. For example, DFT calculations have been employed to investigate the reaction mechanism of the oxidation and β-alkylation of alcohols catalyzed by iridium(I) complexes, providing insights into the role of the catalyst in C-C bond formation. unizar.es DFT has also been used to study the N-alkylation of amines with alcohols, revealing the participation of the iridium catalyst in multiple steps of the reaction. rsc.org

In the field of materials science, DFT has been used to study the molecular structure and vibrational frequencies of compounds synthesized from precursors like 4-methoxybenzaldehyde, a close relative of this compound. mdpi.com These studies help in the characterization of new materials and in understanding their properties at the molecular level.

Computational methods are also being used to investigate the interactions of this compound derivatives with biological targets. Molecular docking studies, for example, can predict the binding modes of these compounds to enzymes or receptors, which is crucial for the design of new drugs.

Environmental Remediation and Monitoring Strategies

The unique chemical properties of this compound and its derivatives are being explored for their potential use in environmental remediation and monitoring. These applications range from the development of new catalysts for pollutant degradation to the creation of sensors for environmental monitoring.

One area of research focuses on the use of photocatalysis for the degradation of organic pollutants. For instance, the selective photooxidation of ortho-substituted benzyl alcohols in water under near-UV light has been demonstrated. researchgate.netunipa.it This process could potentially be adapted for the degradation of harmful aromatic compounds in wastewater. The photoelectrocatalytic oxidation of methoxybenzyl alcohols using TiO2-based anodes has also been investigated as a method for water treatment. unipa.it

Furthermore, materials derived from this compound could find applications in environmental monitoring. For example, polymers or hybrid materials incorporating this compound could be designed to selectively adsorb specific pollutants, forming the basis for new environmental sensors.

While direct applications of this compound in environmental remediation are still in the early stages of research, the broader field of using functionalized aromatic compounds for these purposes is rapidly advancing. The principles and technologies developed in this area could be applied to create innovative environmental solutions based on this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methoxybenzyl alcohol critical for laboratory handling and experimental design?

  • Answer: Key properties include a boiling point of 248–250°C, density of 1.030 g/mL, refractive index of 1.546–1.548, and molecular weight of 138.17 g/mol . These parameters inform solvent selection, reaction temperature optimization, and purification methods (e.g., distillation). Its liquid state at room temperature and solubility in organic solvents like toluene make it suitable for homogeneous catalysis .

Q. What safety protocols should be followed when handling this compound in synthetic workflows?

  • Answer: The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Mandatory precautions include wearing nitrile gloves, eye protection, and working in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can this compound be synthesized and purified for laboratory use?

  • Answer: While direct synthesis methods are not detailed in the evidence, analogous alcohols (e.g., 3-hydroxybenzyl alcohol) are synthesized via reduction of aldehydes (e.g., 3-hydroxybenzaldehyde) using NaBH₄ or catalytic hydrogenation. Purification typically involves vacuum distillation or column chromatography to achieve ≥98.5% purity .

Advanced Research Questions

Q. How does the 2-methoxybenzyl group enhance the catalytic performance of iridium complexes in β-alkylation reactions?

  • Answer: Iridium(I) complexes with 2-methoxybenzyl-functionalized N-heterocyclic carbene (NHC) ligands exhibit superior activity due to steric and electronic effects. For example, [Ir(cod)(NCCH₃)(MeIm(2-methoxybenzyl))][BF₄] (6) achieves 93% conversion in 7 hours with 86% selectivity for 1,3-diphenylpropan-1-ol. The rigid 2-methoxybenzyl wingtip stabilizes transition states and facilitates dehydrogenation steps .

Q. What experimental parameters critically influence the selectivity of this compound-derived catalysts in hydrogen transfer reactions?

  • Answer: Key factors include:

  • Base type: Cs₂CO₃ or KHMDS improves deprotonation efficiency .
  • Catalyst/base ratio: A 1:150 ratio (catalyst 2) enhances selectivity to >95% by minimizing side reactions .
  • Solvent polarity: Toluene optimizes substrate-catalyst interactions compared to polar aprotic solvents .

Q. Why does this compound exhibit lower turnover frequency (TOF) in aerobic oxidation compared to 3- and 4-methoxy analogs?

  • Answer: The proximity of the methoxy group to the hydroxyl group in this compound creates steric hindrance, reducing accessibility to catalytic Cu nanoparticles in zeolite pores. In contrast, 3- and 4-methoxy isomers allow better alignment with active sites, yielding TOFs of 19 h⁻¹ and 16 h⁻¹, respectively .

Q. What spectroscopic techniques are effective in monitoring this compound’s role in catalytic cycles?

  • Answer: ¹H NMR (in toluene-d⁸) tracks real-time conversion of substrates (e.g., 1-phenylethanol) by integrating peaks for intermediates like 1,3-diphenylpropan-1-ol. GC-MS with internal standards (e.g., mesitylene) quantifies product distributions .

Q. How does this compound compare to other benzyl alcohol derivatives in photocatalytic applications?

  • Answer: In selective photocatalysis, this compound shows distinct reactivity due to electron-donating methoxy groups, which alter charge-transfer dynamics. However, its oxidation rate (-r₀) is lower than 4-nitrobenzyl alcohol (electron-withdrawing groups) due to reduced electrophilicity .

Methodological Notes

  • Contradictions in Data: highlights lower catalytic efficiency of this compound compared to its isomers, while emphasizes its superiority in iridium-catalyzed β-alkylation. This suggests substrate- and catalyst-dependent behavior, necessitating context-specific optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.